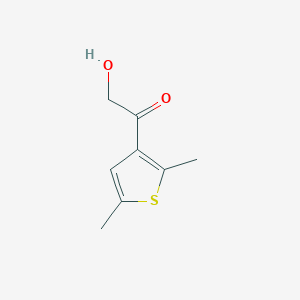
1-(2,5-Dimethyl-3-thienyl)-2-hydroxyethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dimethyl-3-thienyl)-2-hydroxyethanone is an organic compound that belongs to the class of thienyl ketones This compound is characterized by the presence of a thienyl ring substituted with two methyl groups at positions 2 and 5, and a hydroxyethanone group attached to the 3-position of the thienyl ring
準備方法
Synthetic Routes and Reaction Conditions
1-(2,5-Dimethyl-3-thienyl)-2-hydroxyethanone can be synthesized through several methods. One common approach involves the aldol condensation reaction of 3-acetyl-2,5-dimethythiophene with appropriate aldehydes in the presence of a base such as sodium hydroxide in an ethanolic solution . The reaction is typically carried out at room temperature, and the product is isolated by filtration and recrystallization from methanol/chloroform.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques, would be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions
1-(2,5-Dimethyl-3-thienyl)-2-hydroxyethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thienyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated thienyl derivatives.
科学的研究の応用
1-(2,5-Dimethyl-3-thienyl)-2-hydroxyethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
作用機序
The mechanism of action of 1-(2,5-Dimethyl-3-thienyl)-2-hydroxyethanone involves its interaction with specific molecular targets and pathways. For instance, in photochromic applications, the compound undergoes reversible structural changes upon exposure to light, leading to changes in its optical properties . These changes are mediated by the formation and breaking of chemical bonds within the molecule, influenced by the energy absorbed from light.
類似化合物との比較
Similar Compounds
1,2-Bis(2,5-dimethyl-3-thienyl)ethanedione: A related compound with two thienyl rings and a diketone structure.
4,5-Bis(2,5-dimethyl-3-thienyl)-1,3-azoles: Compounds with thienyl rings linked through azole rings, exhibiting photochromic properties.
Uniqueness
1-(2,5-Dimethyl-3-thienyl)-2-hydroxyethanone is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its role in the development of advanced materials highlight its importance in scientific research.
特性
分子式 |
C8H10O2S |
|---|---|
分子量 |
170.23 g/mol |
IUPAC名 |
1-(2,5-dimethylthiophen-3-yl)-2-hydroxyethanone |
InChI |
InChI=1S/C8H10O2S/c1-5-3-7(6(2)11-5)8(10)4-9/h3,9H,4H2,1-2H3 |
InChIキー |
JHZAOVQPKAJDDH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(S1)C)C(=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



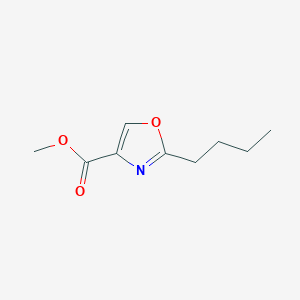
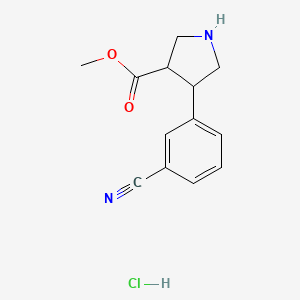
![(2S)-2-[N-(4-ethylphenyl)methanesulfonamido]propanoic acid](/img/structure/B11723729.png)
![2-[(2H-1,3-benzodioxol-5-yl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B11723736.png)
![Ethyl (2Z)-2-[(ethoxycarbonyl)imino]-3,3,3-trifluoropropanoate](/img/structure/B11723740.png)
![2-[(Naphthalen-1-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11723748.png)
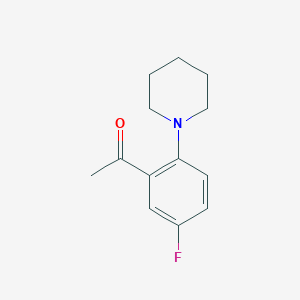
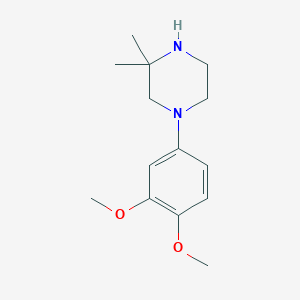
![3-[4-(Propan-2-yl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid](/img/structure/B11723764.png)

![6-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11723781.png)
![(E)-N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11723789.png)

